molecular formula C14H21NO4S B8278391 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate

3-morpholin-4-ylpropyl 4-methylbenzenesulfonate

Cat. No.: B8278391
M. Wt: 299.39 g/mol
InChI Key: TXECJTYQRLUNES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-morpholin-4-ylpropyl 4-methylbenzenesulfonate is an organic compound that features a sulfonic acid ester group attached to a toluene ring and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate typically involves the esterification of toluene-4-sulfonic acid with 3-morpholin-4-yl-propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the morpholine moiety, leading to the formation of N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonic ester group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: N-oxide derivatives of the morpholine ring.

    Reduction: Alcohol or amine derivatives.

    Substitution: Various substituted sulfonic esters.

Scientific Research Applications

3-morpholin-4-ylpropyl 4-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic ester group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The morpholine moiety can enhance the compound’s binding affinity to its targets, thereby modulating their activity.

Comparison with Similar Compounds

  • 3-morpholin-4-ylpropyl 4-methylbenzenesulfonate
  • Toluene-4-sulfonic acid 3-morpholin-4-yl-butyl ester
  • Toluene-4-sulfonic acid 3-morpholin-4-yl-ethyl ester

Comparison: this compound is unique due to the specific length of its propyl chain, which can influence its reactivity and binding properties. Compared to its analogs with shorter or longer alkyl chains, this compound may exhibit different solubility, stability, and biological activity profiles.

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

3-morpholin-4-ylpropyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H21NO4S/c1-13-3-5-14(6-4-13)20(16,17)19-10-2-7-15-8-11-18-12-9-15/h3-6H,2,7-12H2,1H3

InChI Key

TXECJTYQRLUNES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCN2CCOCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 0.145 g (1 mmole) of 3-morpholin-4-yl-propan-1-ol and 5 mL of pyridine was added 0.001 g of 4-dimethylaminopyridine and 0.210 g (1.1 mmole) of p-toluenesulphonyl chloride. The mixture was stirred at ambient temperature overnight and then concentrated under reduced pressure. The residue was taken up in 10 mL of dichloromethane and washed once with 5 mL of saturated sodium bicarbonate, twice with 5 mL of water, and then brine, dried over anhydrous magnesium sulfate, filtered and concentrated under reduced pressure to give 0.22 g of toluene-4-sulfonic acid 3-morpholin-4-yl-propyl ester as a colorless oil.
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.21 g
Type
reactant
Reaction Step Two
Quantity
0.001 g
Type
catalyst
Reaction Step Two

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